molecular formula C13H15NO B13321156 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13321156
M. Wt: 201.26 g/mol
InChI Key: VRBKJBQDZLEAEM-PKNBQFBNSA-N
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Description

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C12H13NO It is a member of the indanones family and is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a tetrahydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of an appropriate indanone derivative with dimethylamine. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylaminomethylidene group . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific tetrahydronaphthalenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and properties are desired.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H15NO/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15/h3-6,9H,7-8H2,1-2H3/b11-9+

InChI Key

VRBKJBQDZLEAEM-PKNBQFBNSA-N

Isomeric SMILES

CN(C)/C=C/1\CCC2=CC=CC=C2C1=O

Canonical SMILES

CN(C)C=C1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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